molecular formula C10H11FN2O4 B7858764 ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate CAS No. 55687-24-6

ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate

Cat. No.: B7858764
CAS No.: 55687-24-6
M. Wt: 242.20 g/mol
InChI Key: RFRSVYCGLNMJBT-UHFFFAOYSA-N
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Description

ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate is an organic compound with the molecular formula C10H11FN2O4. It is a derivative of aniline and contains both fluorine and nitro functional groups, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate typically involves the nitration of 5-fluoroaniline followed by the esterification of the resulting nitroaniline derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The esterification step involves the reaction of the nitroaniline derivative with ethyl chloroacetate in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: 5-Fluoro-2-aminoanilinoacetic acid ethyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-Fluoro-2-nitroanilinoacetic acid.

Scientific Research Applications

ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-nitroaniline: Lacks the acetic acid ethyl ester group.

    2-Nitroanilinoacetic acid ethyl ester: Lacks the fluorine atom.

    5-Fluoro-2-aminoanilinoacetic acid ethyl ester: Contains an amino group instead of a nitro group.

Uniqueness

ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

ethyl 2-(5-fluoro-2-nitroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4/c1-2-17-10(14)6-12-8-5-7(11)3-4-9(8)13(15)16/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRSVYCGLNMJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232292
Record name Glycine, N-(5-fluoro-2-nitrophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-24-6
Record name Glycine, N-(5-fluoro-2-nitrophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(5-fluoro-2-nitrophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2,4-difluoronitrobenzene (VII, 19.20 g), glycine ethyl ester hydrochloride (XII, 16.52 g), and acetonitrile (50 ml) is added diisopropylethylamine (42 ml). A mild exotherm ensues. The reaction is stirred (without cooling) for two hours. The acetonitrile is removed under reduced pressure and the residue is partitioned between dichloromethane and water. The organic layers are dried over sodium sulfate and concentrated to give the produce as a solid (single spot by TLC), mp 194°-195°; NMR (CDCl3) 1.33, 4.05, 4.30, 6.35, 6.45, 8.26 and 8.56 δ.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
16.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 13.96 g of a glycine ethyl ester hydrochloride, 30 ml of THF, 10.11 g of triethylamine and 30 ml of DMF, 15.91 g of 2,4-difluoronitrobenzene was added, followed by heating under reflux for 3 hours under an argon gas stream. After cooling of the reaction mixture and dilution with ethyl acetate, the insoluble matter precipitated was removed by filtration. The filtrate was concentrated under reduced pressure. The resulting residue was dissolved in ethyl acetate, washed successively with water and brine, and then dried over anhydrous sodium sulfate, followed by concentration under reduced pressure. The resulting residue was recrystallized from ethanol to give 17.32 g (71.5%) of N-(2-nitro-5-fluorophenyl)glycine ethyl ester.
Quantity
13.96 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
15.91 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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